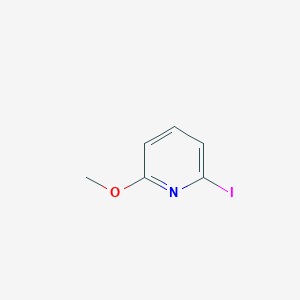

2-Iodo-6-methoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTZHYATPMNUJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590345 | |

| Record name | 2-Iodo-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182275-70-3 | |

| Record name | 2-Iodo-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Pyridines in Heterocyclic Chemistry

Pyridine (B92270) is a foundational heterocyclic aromatic compound, characterized by a six-membered ring composed of five carbon atoms and one nitrogen atom. wisdomlib.orgnumberanalytics.com This structure serves as a fundamental building block in a vast array of applications, from pharmaceuticals and agrochemicals to materials science. numberanalytics.comnumberanalytics.com The prevalence of the pyridine scaffold is a testament to its versatile chemical properties and biological significance.

The nitrogen atom within the pyridine ring is sp2 hybridized and possesses a lone pair of electrons, which is not part of the aromatic π-system. numberanalytics.com This nitrogen atom makes the pyridine ring electron-deficient and allows it to participate in hydrogen bonding with biological receptors, a feature that can significantly enhance the pharmacokinetic properties of drug molecules. nih.gov Pyridine and its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties. nih.gov In addition to their biological roles, pyridines also function as catalysts and solvents in various chemical reactions. wisdomlib.org

Overview of Halogenated Pyridines As Key Synthetic Intermediates

Halogenated pyridines are indispensable tools in modern organic synthesis, acting as crucial intermediates for the creation of a wide range of functionalized molecules. chemrxiv.org The introduction of a halogen atom onto the pyridine (B92270) ring provides a reactive handle for numerous subsequent chemical transformations. chemrxiv.orgnih.gov These reactions are vital for developing new drugs and agrochemicals, as they allow chemists to systematically modify a molecule's structure and study its structure-activity relationships (SAR). chemrxiv.org

The carbon-halogen (C-Hal) bond in halopyridines is particularly amenable to transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, and Ullmann couplings. chemrxiv.org These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of complex molecular architectures. numberanalytics.com The position and nature of the halogen atom significantly influence the pyridine's reactivity. For instance, an iodine atom is often used as a leaving group in these coupling reactions. The strategic, regioselective halogenation of the pyridine ring is a long-standing challenge and an active area of research in synthetic chemistry, with various methods developed to control where the halogen is introduced. chemrxiv.orgnih.govmountainscholar.org

Research Trajectory of 2 Iodo 6 Methoxypyridine

Regioselective Iodination Strategies

The selective introduction of an iodine atom onto a pyridine ring, particularly one already bearing a methoxy group, presents a significant synthetic challenge due to the electronic nature of the pyridine ring and the directing effects of the substituent. Various strategies have been devised to achieve high regioselectivity, primarily falling into three categories: direct iodination, directed ortho-metalation, and halogen-metal exchange reactions.

Direct Iodination Protocols

Direct iodination involves the electrophilic substitution of a hydrogen atom on the pyridine ring with an iodine atom. The regioselectivity of this reaction is heavily influenced by the electronic properties of the substituents already present on the ring. The methoxy group at the 2-position is an electron-donating group, which activates the pyridine ring towards electrophilic attack, primarily at the C3 and C5 positions.

Common iodinating agents used in these protocols include molecular iodine (I₂) in the presence of an oxidizing agent, N-iodosuccinimide (NIS), and iodine monochloride (ICl). smolecule.com For instance, the direct iodination of 2-methoxypyridine (B126380) with ICl or I₂ under controlled conditions is a frequently used method for synthesizing 5-iodo-2-methoxypyridine (B78208). smolecule.com A notable advancement in this area is the use of ultrasound-assisted iodination, which can significantly reduce reaction times and improve yields. For example, the reaction of 2-methoxypyridine with I₂ and tert-butyl hydroperoxide (TBHP) in ethanol (B145695) under ultrasonic irradiation can produce 5-iodo-2-methoxypyridine in 81% yield within 30 minutes. smolecule.com

The choice of reagents and reaction conditions is critical for achieving the desired regioselectivity. For example, using NIS in combination with sulfuric acid in chloroform (B151607) at room temperature can lead to the iodination of 2-methoxy-5-methylpyridine (B82227) at the C4 position, para to the methoxy group. The presence of other substituents can also influence the outcome. For instance, in 4-methoxy-6-(trifluoromethyl)pyridine, the directing effects of both the methoxy and trifluoromethyl groups favor iodination at the 2-position.

Directed ortho-Metalation (DoM) Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. harvard.edumsu.edu This method relies on the presence of a directing metalation group (DMG) that coordinates to an organometallic base, directing deprotonation to the adjacent ortho position. msu.edu The resulting organometallic intermediate can then be quenched with an electrophile, such as iodine, to introduce a substituent at the desired position with high regioselectivity.

Organolithium reagents are commonly employed in DoM reactions. clockss.org Hindered lithium amide bases like lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often used to avoid nucleophilic addition to the pyridine ring, a common side reaction. clockss.org The choice of the lithium reagent and reaction conditions, such as temperature and solvent, is crucial for the success of the reaction. clockss.org For instance, the lithiation of 2-methoxypyridine at the C3 position can be achieved using LDA in THF at low temperatures, followed by quenching with iodine. The development of mixed aggregates of n-butyllithium with lithium aminoalkoxides, such as LiDMAE, has enabled the α-metalation of 2-methoxypyridine, which is not possible with n-BuLi alone. acs.org

While lithium bases are effective, they can sometimes lead to side reactions. In recent years, magnesium and zinc-based reagents have emerged as milder alternatives for directed metalation. researchgate.netznaturforsch.com The use of TMP-metal bases (where TMP = 2,2,6,6-tetramethylpiperidyl and metal = Mg or Zn) allows for the regioselective metalation of pyridines under milder conditions and with better functional group tolerance. znaturforsch.comacs.org For example, the highly hindered amide base TMPMgCl·LiCl has been shown to effect efficient directed metalation of electron-poor heteroarenes. harvard.edu These reagents can deprotonate pyridines at specific positions, and the resulting organomagnesium or organozinc species can be trapped with iodine. znaturforsch.com

The methoxy group is a powerful directing group in DoM reactions. smolecule.com Its oxygen atom can coordinate with the metal of the organometallic base, directing deprotonation to the adjacent C3 position. smolecule.com This has been successfully applied in the synthesis of various substituted pyridines. For example, the methoxy group at the C3 position of 3-methoxypyridine (B1141550) directs metalation to the C2 or C4 position, depending on the specific organometallic reagent and reaction conditions. smolecule.com Similarly, in 2-methoxypyridine, the methoxy group directs lithiation to the C3 position. The directing ability of the methoxy group is a key factor in achieving high regioselectivity in the synthesis of this compound analogues.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is another fundamental method for preparing organometallic reagents, which can then be functionalized. wikipedia.org This reaction involves the exchange of a halogen atom (typically bromine or iodine) with a metal from an organometallic reagent. wikipedia.org This approach is particularly useful for introducing iodine into a specific position when a corresponding bromo- or chloro-pyridine is readily available.

The reaction is typically fast and kinetically controlled, with the rate of exchange following the trend I > Br > Cl. wikipedia.org Organolithium reagents, such as n-butyllithium and sec-butyllithium, are commonly used for this purpose. wikipedia.orgarkat-usa.org For example, treatment of a bromo-substituted pyridine with an alkyllithium reagent at low temperature generates a lithiated pyridine intermediate, which can then be quenched with molecular iodine to afford the corresponding iodo-pyridine. arkat-usa.org

Magnesium-based reagents, such as iPrMgCl·LiCl, have also been employed for halogen-magnesium exchange, offering a milder alternative to organolithiums. researchgate.net This method has been successfully used for the synthesis of functionalized 2-methoxypyridines from their bromo or iodo analogues under noncryogenic conditions. researchgate.net Copper(I) iodide has also been shown to catalyze the displacement of chlorine at the 2-position of a pyridine ring by iodide under acidic conditions.

Precursor Synthesis and Functionalization Pathways

The construction of the this compound scaffold relies on carefully planned synthetic routes that involve the preparation and functionalization of key precursors. These pathways include the direct modification of methoxypyridine systems, the introduction of the methoxy group onto a pre-functionalized pyridine ring, and the selective manipulation of polyhalogenated pyridines.

A primary route to this compound involves the direct iodination of 2-methoxypyridine. The challenge in this approach lies in controlling the regioselectivity of the iodination, as the pyridine nitrogen and the methoxy group direct substitution to different positions.

Direct C-H iodination of 2-methoxypyridine can be accomplished using various iodinating agents. Common methods include the use of iodine monochloride (ICl) or a combination of molecular iodine (I₂) with an oxidizing agent. smolecule.com For instance, ultrasound-assisted iodination using I₂ and tert-butyl hydroperoxide (TBHP) has been reported for a related isomer, achieving high yields in a short reaction time. smolecule.com Radical-based C-H iodination protocols have also been developed for the selective iodination of pyridines and other heterocycles. scispace.comrsc.org

A more complex and highly regioselective method involves directed ortho-metalation. This strategy uses a directing group to position a metalating agent at a specific site, which is then quenched with an iodine source. For example, a synthetic route to an analogue, 2-fluoro-4-iodo-6-methoxypyridine, was achieved by treating 2-fluoro-6-methoxypyridine (B45670) with n-butyllithium (n-BuLi) in the presence of 2,2,6,6-tetramethylpiperidine (B32323) (TMP). google.com The resulting lithiated intermediate was then reacted with molecular iodine to install the iodo group with high precision. google.com This lithiation-iodination sequence is a powerful tool for accessing specific isomers that are difficult to obtain through electrophilic substitution. researchgate.net

Table 1: Selected Iodination Methods for 2-Methoxypyridine and Analogues

| Method | Reagents | Key Features | Source(s) |

| Direct Iodination | Iodine monochloride (ICl) or I₂ | A common approach for direct C-H functionalization. | smolecule.com |

| Radical Iodination | K₂S₂O₈, NaI, Metal Salt (e.g., Ce(NO₃)₃·6H₂O) | Radical-based protocol enabling C3 and C5 iodination of pyridines. | scispace.comrsc.org |

| Directed ortho-Metalation-Iodination | n-BuLi, 2,2,6,6-tetramethylpiperidine (TMP); then I₂ | Highly regioselective; allows for iodination at specific positions, such as C4 in an analogue. | google.com |

An alternative synthetic strategy involves introducing the methoxy group onto a pre-existing pyridine ring, often one that already contains a halogen or other leaving group. The most common method is nucleophilic aromatic substitution (SNAr), where a halogen at an activated position (typically C2 or C6) is displaced by a methoxide (B1231860) source, such as sodium methoxide (NaOMe). google.com

This approach is widely used in the synthesis of various methoxypyridine derivatives. For example, 2-chloro-6-methoxypyridine (B123196) can be synthesized from 2,6-dichloropyridine (B45657) by reaction with sodium methoxide. The reaction can also be performed on more complex systems. In one patented process, 2-amino-3-nitro-6-chloropyridine is converted to 2-amino-3-nitro-6-methoxypyridine using sodium methoxide in methanol (B129727) at room temperature. google.com Similarly, the synthesis of 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1yl)pyridine was achieved from its 5-bromo precursor using sodium methoxide with a copper(I) iodide catalyst, indicating that metal catalysis can facilitate this transformation. asianpubs.org

More advanced, modern techniques for methoxylation have also been developed. A notable example is a palladium-catalyzed methoxylation of aryl halides that uses carbon dioxide as a C1 source. rsc.org In this process, a methoxyborane (BBN-OCH₃) is generated in situ from CO₂ and subsequently used in a Suzuki-type coupling reaction to introduce the methoxy group onto substrates like 2-chloropyridine. rsc.org

Table 2: Representative Methods for the Methoxylation of Halopyridines

| Method | Substrate Example | Reagents | Key Features | Source(s) |

| Nucleophilic Aromatic Substitution (SNAr) | 2,6-Dichloropyridine | Sodium Methoxide (NaOMe) | Standard, widely used method for displacing halogens at activated positions. | |

| SNAr on Complex Pyridines | 2-Amino-6-chloro-3-nitropyridine | Sodium Methoxide (NaOMe), Methanol | Demonstrates compatibility with other functional groups like nitro and amino. | google.com |

| Copper-Catalyzed Methoxylation | 2-Amino-5-bromopyridine (protected) | Sodium Methoxide (NaOMe), CuI | Use of a copper catalyst can facilitate the substitution. | asianpubs.org |

| Palladium-Catalyzed Methoxylation | 2-Chloropyridine | (9-BBN)₂, CO₂, Pd₂(dba)₃, tBuXPhos, CsF | Advanced method using CO₂ as a C1 source via a methoxyborane intermediate. | rsc.org |

Polyhalogenated pyridines are valuable and readily available starting materials for synthesizing substituted pyridine derivatives. The key challenge is to achieve site-selective functionalization, reacting one halogen while leaving others intact for subsequent transformations. The selectivity of these reactions is often governed by a combination of electronic and steric effects. nih.gov

For dihalopyridines, oxidative addition in cross-coupling reactions is generally favored at the C2-position over other positions (C3, C4, C5). This preference is attributed to the lower C-Cl bond dissociation energy (BDE) at the C2 position, which is alpha to the ring nitrogen. nih.gov This inherent reactivity allows for the selective functionalization of 2,X-dihalopyridines. For instance, palladium-catalyzed alkynylation of 2,4-dibromopyridines and 2,5-dihalopyridines occurs selectively at the C2 position. researchgate.net

Nucleophilic aromatic substitution also offers a pathway for selective functionalization. The synthesis of 6-bromo-2-methoxy-3-aminopyridine provides a clear example. Starting from 2,6-dibromo-3-aminopyridine, the reaction with sodium methoxide results in the selective substitution of the bromine atom at the C2 position, yielding the desired product. nih.gov This selectivity arises from the electronic activation provided by the adjacent nitrogen atom. This strategy of selectively replacing one of two identical halogens is a powerful tool for building complex pyridine structures, allowing for the stepwise introduction of different functional groups, such as the methoxy and iodo moieties required for the target compound and its analogues. nih.gov

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. This compound serves as an important building block in this context, with the carbon-iodine bond providing a reactive site for catalytic activation.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are preeminent in facilitating a wide array of cross-coupling reactions. The general mechanism for these reactions typically involves a catalytic cycle that includes the oxidative addition of the aryl halide (this compound) to a Pd(0) species, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The Suzuki-Miyaura coupling is one of the most widely used methods for C-C bond formation, involving the reaction of an organohalide with an organoboron compound. While direct studies on this compound are not extensively detailed in readily available literature, the reactivity of closely related analogs such as 2-chloro-6-methoxypyridine and 2-bromo-6-iodo-3-methoxypyridine (B1278952) provides significant insight. For instance, the Suzuki-Miyaura cross-coupling of 2-chloro-6-methoxypyridine has been successfully demonstrated, indicating that the 2-position is active for such transformations. researchgate.net

In reactions involving dihalogenated pyridines, such as 2-bromo-6-iodo-3-methoxypyridine, selective coupling at the more reactive carbon-iodine bond is typically observed. researchgate.net This selectivity is a common feature in palladium-catalyzed reactions where the order of halide reactivity is generally I > Br > Cl > F. The reaction of this compound with various arylboronic acids is expected to proceed efficiently under standard Suzuki-Miyaura conditions. These conditions often involve a palladium catalyst, a base, and a suitable solvent system.

A general protocol for the Suzuki-Miyaura coupling of iodo-pyridines involves heating with a boronic acid in the presence of a palladium catalyst like PdCl2(PPh3)2 and a base such as KHCO3 in a solvent mixture like DMF/H2O. researchgate.net The reaction is broadly applicable to a range of iodopyridines and boronic acids. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| 2-Chloro-6-methoxypyridine | Phenylboronic acid | XPhos Pd G2 | K3PO4 | Toluene/H2O | 100 | High | researchgate.net |

| 5-Iodopyridine derivative | Arylboronic acid | PdCl2(PPh3)2 | KHCO3 | DMF/H2O (4:1) | 110 | Good to Excellent | researchgate.net |

This table is representative and specific conditions for this compound may vary.

The Negishi coupling reaction pairs an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. acs.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and reactivity. organic-chemistry.orgresearchgate.net The general reactivity trend for halides (I > Br > Cl) suggests that this compound would be an excellent substrate for this transformation. orgsyn.org

Studies on the Negishi coupling of dihalopyridines, such as 2-bromo-5-iodopyridine (B107189), have shown that the reaction proceeds with high selectivity at the carbon-iodine bond. ohiolink.edu This provides strong evidence that this compound would readily couple with various organozinc reagents under standard Negishi conditions. These conditions typically involve a palladium catalyst, such as one derived from Pd2(dba)3 and a phosphine (B1218219) ligand like SPhos, in a solvent like THF. rsc.org The reaction is a powerful tool for creating C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. acs.org

Table 2: General Conditions for Negishi Coupling of Halopyridines

| Halopyridine | Organozinc Reagent | Catalyst System | Solvent | Temperature | Yield | Ref |

|---|---|---|---|---|---|---|

| 2-Bromopyridine | Arylzinc chloride | Pd(PPh3)4 | THF | Reflux | High | orgsyn.org |

| Iodo-serine derivative | 2-Iodopyridine | Pd2(dba)3 / SPhos | THF | RT | Moderate | rsc.org |

This table illustrates general conditions; specific optimization for this compound would be required.

The Stille coupling involves the reaction of an organohalide with an organostannane (organotin) reagent, catalyzed by palladium. wikipedia.org This reaction is valued for the stability of the organostannane reagents and its tolerance of a wide variety of functional groups. organic-chemistry.org The mechanism follows the typical oxidative addition, transmetalation, and reductive elimination cycle. wikipedia.org

Similar to other palladium-catalyzed reactions, the reactivity of the halide in Stille coupling follows the order I > Br > Cl. Research on 2-bromo-5-iodopyridine has demonstrated that Stille coupling occurs selectively at the iodo position, which is a strong indicator of the expected reactivity for this compound. ohiolink.edu The reaction is generally effective for coupling aryl, vinyl, and acyl halides with organotin compounds. rug.nl

Table 3: Illustrative Conditions for Stille Coupling

| Organic Halide | Organostannane | Catalyst | Additives | Solvent | Temperature (°C) | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| Aryl Iodide | Vinylstannane | Pd(PPh3)4 | - | Toluene | 100 | 76-99 | rug.nl |

| Enol triflate | Organotin reagent | Pd(dppf)Cl2·DCM | CuI, LiCl | DMF | 40 | 87 | nrochemistry.com |

This table is for general reference; conditions for this compound may differ.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, reacting an aryl halide with an amine in the presence of a base. nrochemistry.com This method has become a primary tool for the synthesis of arylamines. The reaction mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally reductive elimination of the C-N coupled product. orgsyn.org

The amination of 2-bromo-6-methoxypyridine (B1266871) has been successfully used in the synthesis of a JAK inhibitor, showcasing the applicability of this reaction to the methoxypyridine scaffold. researchgate.net Given the higher reactivity of aryl iodides compared to bromides, this compound is expected to be an excellent substrate for Buchwald-Hartwig amination with a wide range of primary and secondary amines. The choice of palladium precursor, ligand (e.g., XPhos, Josiphos), and base (e.g., NaOtBu, Cs2CO3) is crucial for achieving high yields. rug.nltcichemicals.com

Table 4: Representative Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temperature | Yield | Ref |

|---|---|---|---|---|---|---|---|

| 4-Chlorotoluene | Morpholine | Pd(dba)2 / XPhos | NaOtBu | Toluene | Reflux | 94% | tcichemicals.com |

| Aryl Bromide | Primary Amine | Pd(OAc)2 / Davephos | NaOtBu | DME | RT-80°C | High | rug.nl |

This table provides examples; specific conditions should be optimized for this compound.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are classical methods for forming C-N, C-O, and C-S bonds. While often requiring harsher conditions than their palladium-catalyzed counterparts, modern advancements have led to milder and more efficient protocols. researchgate.netorganic-chemistry.org

The copper-catalyzed N-arylation of nitrogen-containing heterocycles (like azoles) with aryl iodides is a well-established procedure. researchgate.net These reactions typically employ a copper(I) source, such as CuI, often in the presence of a ligand and a base. researchgate.netresearchgate.net "Ligand-free" systems have also been developed where the solvent, such as acetonitrile, may play a coordinating role. researchgate.net Given the successful coupling of various iodopyridines with N-nucleophiles under copper catalysis, it is highly probable that this compound would undergo similar transformations to form N-aryl derivatives. The reaction conditions, including the choice of copper source, base, solvent, and temperature, are critical for successful coupling. researchgate.netorganic-chemistry.org

Table 5: General Conditions for Copper-Catalyzed N-Arylation

| Aryl Iodide | Nucleophile | Catalyst System | Base | Solvent | Temperature (°C) | Yield | Ref |

|---|---|---|---|---|---|---|---|

| Iodo-heterocycle | 2-Pyridone | CuI / 4,7-dimethoxy-1,10-phenanthroline | K2CO3 | THF | 40 | High | nih.gov |

| Aryl Iodide | 2-Imidazoline | CuI | K2CO3 | DMSO | 120 | High | nih.gov |

This table illustrates general conditions and specific optimization would be necessary for this compound.

Mechanistic Insights into Catalytic Cycles

While detailed mechanistic studies specifically targeting this compound are not extensively documented in dedicated publications, insights can be drawn from general principles of related catalytic reactions. The C-I bond is a common handle for transition-metal-catalyzed cross-coupling reactions, which typically proceed through a well-established catalytic cycle.

For instance, in palladium-catalyzed reactions like Suzuki or Sonogashira couplings, the cycle generally involves three key steps:

Oxidative Addition : The low-valent palladium(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step.

Transmetalation : The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the iodide.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

In other catalytic systems, such as those involving zinc or cobalt, the specific intermediates and pathways can differ. For example, zinc-hydride catalyzed hydrofunctionalization of pyridines proceeds through the formation of zinc-dihydropyridine intermediates. acs.org Mechanistic investigations using Density Functional Theory (DFT) on related systems have been crucial in elucidating the energetics of transition states and intermediates, confirming plausible reaction pathways, and explaining observed regioselectivity. rsc.orgrsc.orgmdpi.com

Nucleophilic Substitution Reactions

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the α (C2, C6) and γ (C4) positions. In this compound, the iodine atom at the C2 position is susceptible to replacement by various nucleophiles.

The reactivity in these reactions is heavily influenced by the nature of the leaving group. The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). chemguide.co.uk The C-I bond is the weakest, making iodide the best leaving group among the halogens. chemguide.co.ukbits-pilani.ac.in Consequently, this compound is significantly more reactive in nucleophilic substitution reactions compared to its chloro or bromo analogs. chemguide.co.uk

The reaction proceeds via a concerted (SNAr) mechanism where the nucleophile attacks the carbon atom bearing the iodine, forming a high-energy intermediate (Meisenheimer complex), followed by the departure of the stable iodide ion to restore aromaticity. bits-pilani.ac.in

| Halogen (X) at C2 | C-X Bond Strength (kJ/mol, approx.) | Leaving Group Ability | Relative Reaction Rate |

|---|---|---|---|

| F | ~467 | Poor | Very Slow |

| Cl | ~346 | Good | Slow |

| Br | ~290 | Very Good | Fast |

| I | ~228 | Excellent | Very Fast |

Data sourced from general principles of bond strengths and leaving group ability. chemguide.co.uk

Electrophilic Aromatic Substitution (where relevant to reactivity patterns)

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. wikipedia.orgbeilstein-journals.org However, the reactivity pattern of this compound is significantly modified by the presence of the methoxy group (-OCH₃).

The -OCH₃ group at the C6 position is a strong electron-donating group through resonance. It increases the electron density of the pyridine ring, particularly at the ortho (C5) and para (C3) positions relative to itself. This activating effect can overcome the inherent deactivation by the ring nitrogen, allowing electrophilic substitution to occur. The presence of the methoxy group has been shown to direct incoming electrophiles. For example, in the iodination of 2-chloro-6-methoxypyridine, the methoxy group directs the incoming iodine to the C4 position. This indicates that the electronic influence of the methoxy group is a dominant factor in determining the regioselectivity of electrophilic attack.

C-H Functionalization Strategies

Direct C-H functionalization has become a powerful tool in organic synthesis, avoiding the need for pre-functionalized starting materials. For pyridine derivatives, this approach presents challenges due to the low reactivity of pyridine C-H bonds, but various strategies have been developed. beilstein-journals.orgnih.gov

Oxidative C-H amination involves the formation of a carbon-nitrogen bond directly from a C-H bond. While specific examples for this compound are not prominent, studies on related N-heterocycles provide a framework. For instance, metal-free oxidative C-H amination of imidazopyridines has been achieved using (diacetoxy)iodobenzene (PIDA) at room temperature. researchgate.net Copper-catalyzed cascade reactions involving sequential double oxidative C-H aminations have also been developed to synthesize fused N-heterocyclic compounds like imidazo[1,5-a]quinolines. acs.org These reactions often proceed through radical pathways or involve high-valent metal intermediates. researchgate.net The electronic properties of this compound, with its electron-rich C3 and C5 positions, would likely influence the regioselectivity of such transformations.

In transition-metal-catalyzed C-H activation, a directing group is often employed to guide the catalyst to a specific C-H bond, ensuring regioselectivity. hbni.ac.innih.gov In this compound, both the pyridine nitrogen and the oxygen of the methoxy group can potentially act as directing groups, forming a chelate with the metal center.

Research on the C-H functionalization of 2-methoxypyridine has shown that palladium-catalyzed reactions can lead to a mixture of C3- and C5-selective products, highlighting the directing influence of the substituents. beilstein-journals.org The choice of catalyst, ligand, and reaction conditions is crucial for controlling the site of functionalization. acs.org The general mechanism involves the formation of a cyclometalated intermediate, which then reacts with a coupling partner. nih.gov

Frustrated Lewis Pair (FLP) Chemistry in Pyridine Functionalization

Frustrated Lewis Pair (FLP) chemistry, which utilizes a combination of a sterically hindered Lewis acid and Lewis base, has emerged as a potent strategy for the activation of small molecules and the functionalization of heterocycles. nih.gov This approach has been successfully applied to the regioselective metalation and subsequent functionalization of pyridine derivatives.

A notable application is the direct synthesis of this compound itself. d-nb.infouni-muenchen.de In this method, 2-methoxypyridine is first treated with the Lewis acid boron trifluoride etherate (BF₃·OEt₂). The BF₃ coordinates to the pyridine nitrogen, which increases the acidity of the ring protons and provides significant steric hindrance at the C2 position. Subsequent treatment with a hindered magnesium-based Lewis base (TMPMgCl·LiCl) leads to deprotonation (metalation) selectively at the C2 position. The resulting organomagnesium intermediate is then quenched with iodine to afford this compound in good yield. uni-muenchen.de This regioselectivity is a direct consequence of the FLP-type interaction where the Lewis acid directs the metalation away from the sterically encumbered position it occupies. uni-muenchen.de

| Starting Material | Lewis Acid | Lewis Base / Metalating Agent | Electrophile | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Methoxypyridine | BF₃·OEt₂ | TMPMgCl·LiCl | I₂ | This compound | 75% | uni-muenchen.de |

Spectroscopic and Structural Characterization in Research Context

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of 2-iodo-6-methoxypyridine. While comprehensive spectral data sets are not always published for intermediate reagents, the expected features can be predicted based on the molecular structure. These predictions are critical for chemists to confirm the identity and purity of the compound during synthesis.

The proton (¹H) NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, four distinct signals are expected: three in the aromatic region corresponding to the pyridine (B92270) ring protons and one in the aliphatic region for the methoxy (B1213986) group protons.

The proton at position 4 (H4) is expected to appear as a triplet or more accurately, a doublet of doublets, due to coupling with the adjacent protons at positions 3 and 5. The protons at H3 and H5 will each appear as a doublet of doublets. The methoxy group protons will present as a sharp singlet, as they have no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 6.8 - 7.1 | dd | J(H3-H4) ≈ 7-9, J(H3-H5) ≈ 1-2 |

| H-4 | 7.3 - 7.6 | t or dd | J(H4-H3) ≈ 7-9, J(H4-H5) ≈ 7-9 |

| H-5 | 6.9 - 7.2 | dd | J(H5-H4) ≈ 7-9, J(H5-H3) ≈ 1-2 |

| -OCH₃ | 3.8 - 4.0 | s | N/A |

The carbon-13 (¹³C) NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, six unique signals are expected. The carbon atom bonded to the iodine (C2) is anticipated to be significantly downfield due to the heavy atom effect, although its signal may be broad or have a lower intensity. The carbon attached to the electron-donating methoxy group (C6) will also have a characteristic downfield shift.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | 95 - 110 |

| C-3 | 115 - 125 |

| C-4 | 138 - 142 |

| C-5 | 110 - 120 |

| C-6 | 160 - 165 |

| -OCH₃ | 50 - 55 |

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of the ¹H and ¹³C signals, especially in complex molecules.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show cross-peaks between adjacent protons. For this compound, correlations would be expected between H3-H4 and H4-H5, confirming their connectivity on the pyridine ring. google.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. uni-muenchen.de It would show cross-peaks connecting the signals of H3, H4, H5, and the methoxy protons in the ¹H spectrum to the signals of C3, C4, C5, and the methoxy carbon in the ¹³C spectrum, respectively. uni-muenchen.de

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. semanticscholar.org This method can distinguish between compounds that have the same nominal mass but different chemical formulas. For this compound, HRMS would be used to verify its molecular formula, C₆H₆INO.

Table 3: Calculated HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₆H₆INO⁺ | 234.9494 |

| [M+H]⁺ | C₆H₇INO⁺ | 235.9572 |

| [M+Na]⁺ | C₆H₆INONa⁺ | 257.9392 |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides the most definitive structural information for a compound in its solid, crystalline state, including precise bond lengths, bond angles, and intermolecular interactions. However, since this compound is often isolated as a colorless oil, obtaining a single crystal suitable for X-ray diffraction can be challenging and is not commonly reported. d-nb.info If a crystalline form were obtained, this analysis could confirm the planarity of the pyridine ring and detail the spatial arrangement of the methoxy and iodo substituents. Research on similar molecules, such as derivatives of P7C3, has utilized X-ray crystallography to determine the absolute stereochemistry of more complex final products. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. semanticscholar.orgnih.gov The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Aromatic Ring | C-H | 3000 - 3100 | Stretching |

| Methoxy Group | C-H | 2850 - 2960 | Stretching |

| Aromatic Ring | C=C / C=N | 1400 - 1600 | Stretching |

| Ether | C-O | 1200 - 1300 (asymmetric) & 1000-1100 (symmetric) | Stretching |

| Iodo-Pyridine | C-I | 500 - 600 | Stretching |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-iodo-6-methoxypyridine, DFT calculations have been instrumental in understanding its behavior in various chemical transformations.

Molecular Orbital Analysis and Electronic Structure

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the molecular geometry and electronic properties of this compound. researchgate.net Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The energy gap between HOMO and LUMO provides insights into the molecule's stability and reactivity. iucr.org For substituted pyridines, the distribution of these orbitals indicates the most probable sites for electrophilic and nucleophilic attack. nih.gov

The electronic properties of this compound are significantly influenced by the interplay of the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing iodine atom, as well as the inherent electron-deficient nature of the pyridine (B92270) ring. The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic substitution.

Table 1: Calculated Electronic Properties of a Related Pyridine Derivative

| Property | Value |

| HOMO Energy | -5.0048 eV |

| LUMO Energy | -1.2512 eV |

| Energy Gap (ΔE) | 3.7536 eV |

| Data for a related disubstituted pyridine derivative, illustrating typical values obtained from DFT calculations. iucr.org |

Reaction Mechanism Elucidation and Transition State Analysis

DFT calculations are pivotal in mapping the potential energy surfaces of reactions involving this compound. This allows for the identification of transition states and the calculation of activation barriers, providing a detailed understanding of reaction mechanisms. For instance, in cross-coupling reactions like Suzuki or Ullmann couplings, where this compound is a common substrate, DFT can model the oxidative addition step of the palladium catalyst to the carbon-iodine bond. These calculations help in understanding the preference for the cleavage of the C-I bond over other potential reaction sites.

Computational studies have shown that for some nucleophilic aromatic substitution (SNAr) reactions, the mechanism may be concerted rather than proceeding through a distinct Meisenheimer intermediate. strath.ac.uk DFT can distinguish between these pathways by locating the relevant transition states. strath.ac.uk

Regioselectivity and Reactivity Predictions

Predicting the regioselectivity of reactions is a key application of computational chemistry. For this compound, DFT calculations can predict the most likely position for substitution or metalation. uni-muenchen.de The regioselectivity is governed by a combination of electronic effects of the substituents and the inherent reactivity of the pyridine ring. The electron-donating methoxy group tends to direct electrophiles to the ortho and para positions, while the electron-withdrawing nature of the pyridine nitrogen directs nucleophiles to the ortho and para positions.

Computational models like RegioSQM, which uses semi-empirical methods, can rapidly predict the regioselectivity of electrophilic aromatic substitution on heteroaromatic systems by identifying the most nucleophilic carbon atoms. rsc.org Such predictions are valuable for planning synthetic routes. rsc.org

Quantum Chemical Modeling of Pyridine Systems

Quantum chemical modeling encompasses a range of methods, including ab-initio and semi-empirical calculations, to study pyridine systems. These models provide a fundamental understanding of the structure, bonding, and reactivity of these important heterocyclic compounds. acs.org For instance, the interaction between pyridine derivatives and other molecules, such as halogens, can be modeled to understand charge-transfer complexes. acs.org

Acid-Base Properties and Proton Affinity Studies (e.g., pKa calculations)

Computational methods can be used to calculate the pKa values and proton affinities of molecules like this compound. These calculations provide a quantitative measure of the basicity of the pyridine nitrogen. The presence of the electron-donating methoxy group is expected to increase the basicity compared to unsubstituted pyridine, while the inductive effect of the iodine atom may have a slight counteracting effect. DFT calculations can model the protonation of the pyridine nitrogen and determine the associated energy changes, which are then related to the pKa. researchgate.net

Molecular Dynamics Simulations (if applicable to interactions)

While less common for studying the intrinsic properties of a small molecule like this compound itself, molecular dynamics (MD) simulations can be employed to study its interactions with other molecules, such as solvents or biological macromolecules. MD simulations can provide insights into the solvation of this compound in different media and can be used to model its binding to a protein's active site in drug discovery research. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science Research

Building Block for Complex Heterocycles

The strategic placement of the iodo and methoxy (B1213986) groups on the pyridine (B92270) scaffold allows for a variety of chemical transformations, making 2-Iodo-6-methoxypyridine a key starting material for the synthesis of complex heterocyclic structures.

Polysubstituted pyridines are crucial structural motifs found in pharmaceuticals, agrochemicals, and functional materials. nih.gov The iodine atom in this compound serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reactivity allows for the selective introduction of various substituents onto the pyridine ring.

Research on similarly structured dihalogenated pyridines, such as 2-bromo-6-iodo-3-methoxypyridine (B1278952), demonstrates a methodology that is directly applicable. The significant difference in reactivity between the iodo and bromo substituents allows for selective, sequential cross-coupling reactions. The iodo-group reacts preferentially, enabling the introduction of one aryl group, followed by a second, different aryl group at the less reactive position. researchgate.net This stepwise approach provides a controlled and flexible route to precisely substituted pyridine derivatives that would be difficult to achieve otherwise. This high degree of chemoselectivity is instrumental in creating diverse molecular architectures from a single starting block. nih.gov

Table 1: Selective Suzuki Cross-Coupling for Polysubstituted Pyridines

| Starting Material | Reaction Step | Reagent | Product | Application |

| 2-Bromo-6-iodo-3-methoxypyridine | First Coupling (at Iodo position) | Arylboronic Acid, Pd Catalyst | 2-Bromo-6-aryl-3-methoxypyridine | Intermediate for further functionalization |

| 2-Bromo-6-aryl-3-methoxypyridine | Second Coupling (at Bromo position) | Different Arylboronic Acid, Pd Catalyst | 2,6-Diaryl-3-methoxypyridine | Synthesis of complex teraryls |

This table illustrates a reaction pathway analogous to what is achievable with this compound, showcasing selective functionalization.

This compound is also a valuable precursor for constructing fused heterocyclic systems, where the pyridine ring is merged with another ring. Imidazo[1,2-a]pyridines are a prominent class of such fused heterocycles, known for their wide range of pharmacological activities, including anti-inflammatory, antitumor, and antibacterial properties. nih.gov

The synthesis of imidazo[1,2-a]pyridines often begins with a 2-aminopyridine (B139424) derivative. mdpi.comnih.gov this compound can be converted to 2-amino-6-methoxypyridine, which then serves as the foundational building block. This amine can be reacted with various partners, such as α-haloketones or alkynes, to construct the fused imidazole (B134444) ring. The general synthetic strategies highlight the versatility of the imidazopyridine scaffold, which can be further functionalized to create a library of compounds for biological screening. nih.govarkat-usa.org

Precursor in Medicinal Chemistry Research

The pyridine core is a privileged structure in drug discovery, and this compound provides a convenient entry point for designing novel therapeutic agents.

The this compound scaffold is an intermediate in the synthesis of molecules with potential therapeutic applications. Research has shown that pyridine-based compounds exhibit diverse biological activities. chemimpex.com The ability to functionalize the 2-position via cross-coupling reactions makes it a key component in developing new drugs.

Anti-inflammatory Agents: Pyrimidine derivatives, a related class of heterocycles, are known to exhibit anti-inflammatory effects by inhibiting key mediators like cyclooxygenase (COX) enzymes. rsc.org The structural motifs accessible from this compound are explored for similar activities.

Antimicrobial Agents: Researchers have utilized isomers like 2-iodo-5-methoxypyridine (B1310883) to synthesize compounds with antimicrobial properties. chemimpex.com Fused heterocycles like imidazopyridines, derived from this scaffold, have been investigated as potential agents against multi-drug resistant bacteria. nih.gov

Anti-cancer Agents: Many pyridine, thiophene, and thiazole (B1198619) derivatives have been synthesized and tested for their antitumor activity. researchgate.net The development of novel compounds from precursors like this compound contributes to the search for new anticancer drugs. mdpi.com

Table 2: Bioactive Molecules Derived from Pyridine Scaffolds

| Compound Class | Precursor Type | Potential Biological Activity | Research Focus |

| Substituted Pyridines | 2-Iodo-methoxypyridine | Anti-inflammatory, Antimicrobial | Synthesis of novel agents targeting inflammation pathways and microbial infections. chemimpex.com |

| Imidazo[1,2-a]pyridines | 2-Amino-methoxypyridine | Antitumor, Antibacterial | Development of fused heterocycles to combat cancer and drug-resistant bacteria. nih.gov |

| Thiazole Derivatives | Pyridine-based intermediates | Antitumor | Creating novel compounds for in vitro testing against cancer cell lines. researchgate.net |

Ligand-based drug design leverages the knowledge of molecules that bind to biological targets to create new and improved drug candidates. biosolveit.denih.gov this compound serves as a scaffold for designing specific ligands that can interact with enzymes or receptors.

An important example is the synthesis of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are involved in various neurological processes. Halogenated 3-pyridyl ethers, structurally related to this compound, have been synthesized and shown to have a high affinity for these receptors. acs.org The type and position of the halogen substituent on the pyridine ring can significantly influence the binding affinity and molecular geometry of the ligand. This allows for the fine-tuning of molecules to achieve desired interactions with their biological targets, making them useful as pharmacological probes or potential therapeutics. acs.org The ability to modify such scaffolds through crystallographic analysis and molecular modeling is a key strategy in modern drug design. google.comub.edu

Role in Agrochemical Research

The applications of this compound and related structures extend into the field of agrochemical research. Pyridine derivatives are a key component in many modern crop protection products. nih.gov Isomers such as 2-iodo-5-methoxypyridine are employed in the formulation of agrochemicals, where they act as building blocks for more complex and effective active ingredients. chemimpex.com

The introduction of specific substituents onto the pyridine ring can modulate the biological activity and physical properties of a molecule, leading to the development of new herbicides, fungicides, and insecticides. The trifluoromethylpyridine (TFMP) class of compounds, for instance, is a major component in many commercial agrochemicals, and their synthesis often involves the functionalization of pyridine intermediates. nih.gov The use of versatile building blocks like this compound allows chemists to efficiently create and test new compounds aimed at improving crop yields and protection. chemimpex.com

Synthesis of Crop Protection Agents

The pyridine moiety is a common feature in many agrochemicals, and this compound provides a valuable scaffold for the creation of new and effective crop protection agents. While direct examples of its use in commercially available pesticides are not extensively documented in public literature, its structural motifs are found in related agrochemical compounds. For instance, pyridine derivatives are known to be key components in various herbicides and pesticides. The iodo group in this compound can be readily displaced or used in cross-coupling reactions to introduce other functional groups, thereby modifying the biological activity of the resulting molecule. This adaptability makes it a compound of interest for the synthesis of novel agrochemicals. chemimpex.comchemimpex.com

Research in the agrochemical sector often involves the synthesis and screening of numerous candidate compounds. The availability of versatile building blocks like this compound is crucial for this process. Its derivatives can be explored for their potential to act as herbicides, insecticides, or fungicides. The methoxy group can also influence the compound's solubility and transport properties within a plant, which are critical factors for its efficacy as a crop protection agent.

Utility in Materials Science

The unique electronic and structural properties of this compound and its derivatives make them valuable in the field of materials science. These applications primarily revolve around the development of organic electronic materials.

Development of Organic Semiconductors

The field of organic electronics has seen rapid growth, with a focus on developing materials for applications such as flexible displays, lighting, and solar cells. Organic semiconductors are the core components of these devices. Pyridine-containing molecules, due to their electron-deficient nature, are often incorporated into n-type organic semiconductors. The presence of the iodo and methoxy groups on the pyridine ring of this compound allows for the fine-tuning of the electronic properties of materials derived from it.

The synthesis of new electronically active materials is a driving force in this field. sigmaaldrich.com While specific research detailing the direct use of this compound in high-performance organic semiconductors is emerging, its potential as a building block is clear. The iodo group can facilitate the formation of more extended π-conjugated systems through reactions like the Stille or Suzuki cross-coupling, which are fundamental methods for synthesizing semiconducting polymers. sigmaaldrich.com The methoxy group can influence the material's morphology and solubility, which are critical for device fabrication and performance.

Synthesis of Advanced Polymeric Materials

Beyond organic semiconductors, this compound can be utilized in the synthesis of other advanced polymeric materials. The reactivity of the iodo group allows for its incorporation into polymer chains through various polymerization techniques. This can impart specific properties to the resulting polymer, such as thermal stability, flame retardancy, or unique optical characteristics.

For instance, the pyridine ring itself can enhance the thermal stability of a polymer. By incorporating this compound into a polymer backbone, materials with improved performance at high temperatures could be developed. The ability to functionalize the pyridine ring further, either before or after polymerization, offers a pathway to creating polymers with tailored functionalities for specific applications, such as coatings or specialty films. chemimpex.com

Reagent in Analytical Chemistry Research

The reactivity and spectral properties of this compound and related compounds lend themselves to applications in analytical chemistry.

Detection and Quantification Methodologies

In analytical chemistry, reagents are often needed to react selectively with a target analyte to produce a measurable signal. While direct applications of this compound as a primary analytical reagent are not widely reported, its derivatives have potential in this area. For example, pyridine-containing ligands are known to form stable complexes with various metal ions. By functionalizing this compound, it could be converted into a selective chelating agent for the detection and quantification of specific metal ions. chemimpex.comchemimpex.com

Future Directions and Emerging Research Avenues

Novel Catalytic Systems for Functionalization

The functionalization of 2-iodo-6-methoxypyridine is predominantly achieved through palladium-catalyzed cross-coupling reactions. However, the development of novel catalytic systems is a key area of future research, aiming to improve efficiency, expand substrate scope, and enable new types of transformations.

One promising area is the use of photoredox catalysis . Visible-light-mediated reactions offer a mild and sustainable alternative to traditional palladium catalysis. rsc.org The development of organic dyes and copper-based photocatalysts could enable new C-C and C-heteroatom bond formations involving this compound under environmentally benign conditions. rsc.org

Copper-catalyzed reactions are also gaining traction as a cost-effective alternative to palladium-based systems. mdpi.com Recent advancements in copper-catalyzed cross-coupling of aryl halides with a variety of nucleophiles, including amides and amines, could be extended to this compound. mdpi.comucf.edu Mechanistic studies of copper-catalyzed reactions are crucial for optimizing these transformations. rsc.org

Furthermore, C-H functionalization represents a paradigm shift in organic synthesis, allowing for the direct conversion of C-H bonds into new functional groups. nih.gov While the functionalization of the C2 position in pyridines is well-established, recent progress has been made in the regioselective functionalization of distal positions (C3 and C4). nih.gov Future research could focus on developing catalytic systems that enable the direct C-H functionalization of the this compound ring, preserving the iodo-group for subsequent transformations.

| Catalytic System | Potential Advantages for this compound | Research Focus |

| Photoredox Catalysis | Mild reaction conditions, use of visible light, sustainable. rsc.org | Development of efficient organic and copper-based photocatalysts. |

| Copper Catalysis | Cost-effective, high natural abundance of copper. mdpi.com | Expansion of substrate scope for cross-coupling reactions. ucf.edu |

| C-H Functionalization | Atom-economical, direct modification of the pyridine (B92270) core. nih.gov | Regioselective functionalization at positions other than C2. nih.gov |

Integration into Flow Chemistry Methodologies

Flow chemistry, utilizing microreactors, offers significant advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automated, multi-step synthesis. mdpi.comnih.gov The integration of this compound into flow chemistry methodologies is a promising avenue for process intensification and the on-demand synthesis of its derivatives.

The development of packed-bed reactors with immobilized catalysts is another area of interest. This approach would allow for the reuse of expensive palladium catalysts, further enhancing the sustainability and cost-effectiveness of the process.

| Flow Chemistry Aspect | Application to this compound | Potential Benefits |

| Microreactor Technology | Continuous cross-coupling reactions (e.g., Suzuki, Heck). nih.gov | Improved reaction control, enhanced safety, rapid optimization. mdpi.com |

| Multi-step Synthesis | Automated, sequential transformations of derivatives. rsc.org | Increased efficiency, reduced waste, on-demand production. rsc.org |

| Immobilized Catalysts | Use of packed-bed reactors with supported palladium catalysts. | Catalyst recycling, cost reduction, process sustainability. |

Asymmetric Synthesis Applications

The development of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. While this compound itself is achiral, it serves as a key precursor for the synthesis of chiral 2,6-disubstituted pyridines, which are prevalent in biologically active molecules and chiral ligands.

A significant future direction is the development of asymmetric cross-coupling reactions . For instance, rhodium-catalyzed asymmetric Suzuki-Miyaura reactions have been shown to be effective for the synthesis of enantioenriched products from heterocyclic partners. nih.gov Adapting such methods to this compound could provide a direct route to chiral biaryl compounds.

The design and synthesis of novel chiral ligands are central to advancing asymmetric catalysis. rsc.org Chiral N,N'-dioxide and bipyridine-based ligands have shown promise in a range of asymmetric transformations. rsc.orgrsc.org These ligands could be employed in metal-catalyzed reactions of this compound to induce high levels of enantioselectivity. Furthermore, copper-catalyzed asymmetric dearomatization of pyridines has emerged as a powerful tool for generating enantioenriched dihydropyridines, which are valuable synthetic intermediates. nih.gov

| Asymmetric Method | Relevance to this compound | Desired Outcome |

| Asymmetric Cross-Coupling | Enantioselective Suzuki-Miyaura or similar reactions. nih.gov | Direct synthesis of enantiomerically pure biaryl derivatives. |

| Chiral Ligand Development | Use of novel chiral N,N'-dioxides or bipyridines. rsc.orgrsc.org | High enantioselectivity in metal-catalyzed functionalization. |

| Asymmetric Dearomatization | Copper-catalyzed enantioselective additions. nih.gov | Access to chiral 2,6-disubstituted piperidines and other saturated heterocycles. |

Computational Design and Predictive Modeling for New Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. These methods can be used to predict the reactivity of molecules, design new derivatives with desired properties, and elucidate reaction mechanisms.

Density Functional Theory (DFT) calculations can be employed to study the electronic structure and reactivity of this compound. nih.gov Such studies can provide insights into its behavior in various chemical reactions and guide the development of new synthetic methodologies. For example, computational analysis of the transition states in palladium-catalyzed cross-coupling reactions can help in the rational design of more efficient catalysts and ligands.

Predictive modeling can also be used to design new derivatives of this compound with specific biological or material properties. By correlating molecular structure with activity, quantitative structure-activity relationship (QSAR) models can be developed to guide the synthesis of new compounds with enhanced potency or desired physical characteristics.

| Computational Approach | Application to this compound | Goal |

| DFT Calculations | Analysis of electronic structure and reaction mechanisms. nih.gov | Understanding reactivity, rational catalyst design. |

| Molecular Docking | Simulating the binding of derivatives to biological targets. | Predicting biological activity, guiding drug discovery. |

| QSAR Modeling | Correlating structural features with physical or biological properties. | Designing new derivatives with optimized properties. |

Exploration of New Biological and Material Applications

The 2-methoxypyridine (B126380) scaffold is present in numerous biologically active compounds and functional materials. The iodo-substituent in this compound provides a convenient handle for the synthesis of a diverse range of derivatives, opening up possibilities for new applications.

In medicinal chemistry , derivatives of this compound can be explored for their potential as therapeutic agents. For example, 2,6-disubstituted imidazo[4,5-b]pyridines, which can be synthesized from this compound, have shown promising antiproliferative activity. mdpi.com Future research could focus on synthesizing and screening libraries of compounds derived from this compound against a variety of biological targets.

In materials science , the rigid and planar nature of the pyridine ring makes it an attractive component for liquid crystals and organic electronics. The synthesis of novel bent-shaped luminescent mesogens containing a 2-methoxypyridine core has been reported, and their liquid crystalline properties were found to be influenced by the nature of the substituents. researchgate.net By strategically functionalizing this compound, new materials with tailored optical and electronic properties could be developed for applications in displays, sensors, and organic light-emitting diodes (OLEDs).

| Application Area | Potential Derivatives from this compound | Desired Properties |

| Medicinal Chemistry | Substituted imidazo[4,5-b]pyridines, biaryl compounds. mdpi.com | Antiproliferative, antiviral, or other therapeutic activities. |

| Materials Science | Bent-shaped mesogens, conjugated polymers. researchgate.net | Liquid crystalline behavior, luminescence, charge transport. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Iodo-6-methoxypyridine, and how are they optimized for yield and purity?

- Methodological Answer : The synthesis typically involves iodination of 6-methoxypyridine derivatives. A direct method uses N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., H2SO4) under controlled temperatures (0–25°C) to achieve regioselective iodination at the 2-position . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1.2 equivalents of NIS) to minimize byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

- Methodological Answer : Essential techniques include:

- 1H/13C NMR : To confirm substitution patterns (e.g., methoxy at C6, iodine at C2). Downfield shifts for pyridinic protons adjacent to iodine (~δ 8.5 ppm) are diagnostic .

- Mass Spectrometry (EI/ESI) : Molecular ion peaks (m/z ≈ 235) and fragmentation patterns validate molecular weight and structure .

- IR Spectroscopy : Absorbance bands for C-I (500–600 cm⁻¹) and methoxy C-O (1250 cm⁻¹) confirm functional groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Based on SDS guidelines:

- Personal Protection : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this compound as a substrate?

- Methodological Answer : Key parameters include:

- Catalyst System : Pd(PPh3)4 (2 mol%) with K2CO3 as base in a 3:1 dioxane/water solvent mixture at 80°C .

- Ligand Effects : Bidentate ligands (e.g., XPhos) improve coupling efficiency with electron-deficient aryl boronic acids .

- Monitoring : Use GC-MS or HPLC to track conversion and optimize reaction time (typically 12–24 hours).

Q. What factors influence the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodehalogenation .

- Moisture : Anhydrous conditions (desiccants like silica gel) prevent hydrolysis of the methoxy group .

- Long-Term Degradation : Periodic NMR analysis (every 6 months) detects decomposition products (e.g., 6-methoxypyridine via reductive deiodination) .

Q. How can computational methods (e.g., DFT) predict reactivity trends of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use software (e.g., Gaussian) to model transition states and calculate activation energies for SNAr reactions. The electron-withdrawing methoxy group at C6 enhances electrophilicity at C2, facilitating substitution .

- Solvent Effects : Include PCM models to simulate polar aprotic solvents (e.g., DMF), which stabilize charged intermediates .

Q. What advanced analytical strategies resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.